6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROLECIYVYOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact mechanism by which 6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects often involves its interaction with biological macromolecules.
Molecular targets can include enzymes, receptors, and DNA, where the compound may act as an inhibitor or modulator.
The pathways involved may relate to its ability to interfere with specific biochemical processes or signaling pathways.
Similar Compounds
Compounds like thieno[3,2-d]pyrimidin-4(3H)-one and benzo[d]thieno[3,2-d]pyrimidin-4(3H)-one share structural similarities but differ in their functional groups and substituents.
Uniqueness
The fluorine atom in this compound provides distinct reactivity and biological activity profiles compared to non-fluorinated analogs.
Its ability to participate in specific hydrogen bonding and electronic interactions sets it apart from similar compounds.
Conclusion
This compound stands out due to its unique structural attributes and wide range of applications in scientific research, medicine, and industry. Its synthesis and reactions offer a rich field of study for chemists, while its potential biological activities continue to be a promising area of exploration.
Biological Activity
6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound features a unique fused ring system that combines thieno and pyrimidine moieties. The presence of the fluorine atom at the 6-position is significant as it can influence the compound's biological properties and interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit notable antimicrobial activities. For instance, derivatives have been shown to inhibit Mycobacterium tuberculosis cytochrome bd oxidase, making them promising candidates for tuberculosis treatment. In a study involving various derivatives, the most active compound demonstrated an ATP IC50 value ranging from 6 to 18 μM against multiple mycobacterial strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study evaluated its antiproliferative effects in various cancer cell lines. The results indicated that certain derivatives exhibited significant potency with IC50 values below 40 nM in cell proliferation assays. For example, one derivative showed an EC50 of 19 nM for microtubule depolymerization and an IC50 of 9.0 nM for antiproliferative effects .
Structure-Activity Relationship (SAR)
The SAR analysis of thieno[3,2-d]pyrimidin-4-amines revealed that modifications in the chemical structure can lead to variations in biological activity. The presence of specific substituents was correlated with increased potency against M. tuberculosis and other cancer cell lines .
Data Table: Biological Activity Summary
| Compound Name | Target Organism/Cell Line | IC50/EC50 Value (μM) | Activity Type |
|---|---|---|---|
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | M. bovis BCG | 6 - 18 | Mycobacterial inhibitor |
| Compound 4 | MDA-MB-435 Cancer Cell Line | 9.0 | Antiproliferative |
| Compound 5m | KB Cells | 17.4 | Anticancer |
| Compound 5n | KBv200 Cells | 25.4 | Anticancer |
Case Studies
Several case studies have examined the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:
- Mycobacterial Inhibition : A study reported on the effectiveness of various thieno[3,2-d]pyrimidine compounds against Mycobacterium tuberculosis. These compounds were assessed for their ability to inhibit cytochrome bd oxidase and showed promising results in reducing ATP levels in bacterial cells .
- Anticancer Research : Another investigation focused on the antiproliferative effects of these compounds on breast cancer cell lines. The findings highlighted significant reductions in cell viability and suggested potential mechanisms involving microtubule disruption .
Comparison with Similar Compounds
The following comparison focuses on structurally related thieno[3,2-d]pyrimidin-4(3H)-one derivatives, emphasizing substituent effects, synthesis methods, and biological relevance.
Structural and Substituent Variations
Key analogs and their substituents are summarized below:
Key Observations :
- Fluorine vs. Methyl/Trifluoromethyl : Fluorine’s electronegativity and small atomic radius improve metabolic stability and binding interactions compared to bulkier groups like trifluoromethyl .
- Positional Effects : Substituents at the 6-position (e.g., F, CH₃, CF₃) modulate electronic properties, whereas 8-position halogens (e.g., Cl) may influence steric interactions .
- Aromatic vs. Aliphatic Substituents : Methoxyphenyl groups (e.g., compound 12) enhance π-π stacking interactions, while tetrahydro scaffolds (e.g., A5) improve solubility .
Physicochemical Properties
Preparation Methods
Synthesis via Ring-Cyclization of Aminothiophene Carboxylates
A key precursor for the thieno[3,2-d]pyrimidine core is a 2-aminothiophene-3-carboxylate derivative, which undergoes ring-cyclization to form the pyrimidine ring. This involves:
- Starting from 2-methyl-3-aminothiophene carboxylate or its fluorinated analog.
- Cyclization under acidic or basic conditions to yield thieno[3,2-d]pyrimidin-2,4-dione intermediates.
- Subsequent chlorination of the dione intermediate using phosphorus oxychloride (POCl3) at reflux for 20–24 hours to afford a chlorinated intermediate.
- Neutralization and crystallization to isolate the chlorinated product, which serves as a versatile intermediate for further substitution reactions.
This method has been successfully applied to synthesize halogenated thieno[3,2-d]pyrimidines, including fluorinated derivatives.
Chlorination and Nucleophilic Substitution
Representative Synthesis Data Table
Detailed Research Findings and Notes
- The cyclization of aminothiophene carboxylates is a robust method to construct the thieno[3,2-d]pyrimidine core, which is crucial for the synthesis of 6-fluorobenzothieno[3,2-d]pyrimidin-4(3H)-one.
- Chlorination with phosphorus oxychloride is a critical step that activates the pyrimidine ring for subsequent nucleophilic substitution, enabling the introduction of the 4-one functionality or other substituents.
- The use of fluorinated precursors ensures regioselective fluorination, which is difficult to achieve via direct electrophilic fluorination on the fused ring system due to potential side reactions.
- Variations in nucleophiles and reaction conditions allow for the synthesis of analogs with diverse substituents, facilitating structure-activity relationship studies in medicinal chemistry.
- The synthetic methods are amenable to scale-up and modification, providing access to libraries of fluorinated thienopyrimidine derivatives for biological screening.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
